

Physical and chemical properties of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,5-dichlorobenzonitrile

Cat. No.: B1269155

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-3,5-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of **2-Amino-3,5-dichlorobenzonitrile**. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and materials science.

Core Chemical and Physical Properties

2-Amino-3,5-dichlorobenzonitrile is a halogenated aromatic compound with the chemical formula $C_7H_4Cl_2N_2$.^{[1][2]} It is a valuable building block in organic synthesis due to the presence of reactive amino and nitrile functional groups, along with two chlorine substituents on the benzene ring.^[1]

Identifiers and General Characteristics

Property	Value	Reference
CAS Number	36764-94-0	[2] [3]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[1] [2]
Molecular Weight	187.03 g/mol	[1] [4]
Appearance	White to off-white or orange-green crystalline powder	[1] [2]

Physical Properties

The physical properties of **2-Amino-3,5-dichlorobenzonitrile** are summarized in the table below. It is a solid at room temperature with a relatively high melting point and is sparingly soluble in water.

Property	Value	Reference
Melting Point	123-127 °C	[1]
Boiling Point	307.58 °C (estimated)	[5]
Density	1.5159 g/cm ³ (estimated)	[5]
Refractive Index	1.6400 (estimated)	[5]
Solubility in Water	Low solubility	[1]
Solubility in Organic Solvents	Soluble in dichloromethane and chloroform. Qualitative solubility has been noted in methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), though quantitative data is not readily available.	[1]
pKa	An experimental pKa value is not readily available in the literature.	

Spectral Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **2-Amino-3,5-dichlorobenzonitrile**.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The experimental FT-IR and FT-Raman spectra of **2-Amino-3,5-dichlorobenzonitrile** have been recorded and analyzed in detail. The vibrational wavenumbers have been calculated using quantum chemical methods and compared with the experimental values, allowing for a thorough assignment of the different normal modes of vibration.[\[6\]](#)

A detailed table of FT-IR and FT-Raman peaks and their assignments from the literature will be included here upon accessing the full-text article of *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy* 2013, 110, 458-470.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **2-Amino-3,5-dichlorobenzonitrile** are not readily available in public databases, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely as doublets, and a broad singlet for the amino protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitrile groups and the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom attached to the nitrile group is expected to have a chemical shift in the range of 110-120 ppm. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups.

Mass Spectrometry (MS)

The mass spectrum of **2-Amino-3,5-dichlorobenzonitrile** is expected to show a molecular ion peak (M^+) corresponding to its molecular weight (187.03 g/mol). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M , $M+2$, $M+4$) will be observed for the

molecular ion and chlorine-containing fragments. Fragmentation patterns would likely involve the loss of HCN, Cl, and other small neutral molecules.

Chemical Properties and Reactivity

Stability

2-Amino-3,5-dichlorobenzonitrile is stable under normal laboratory conditions.^[1] It should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It is recommended to store it in a tightly sealed container to prevent moisture absorption.^[1]

Reactivity

The reactivity of **2-Amino-3,5-dichlorobenzonitrile** is dictated by its functional groups:

- Amino Group: The amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.
- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
- Aromatic Ring: The chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution under specific conditions.

The compound may react with strong oxidizing or reducing agents.^[1]

Experimental Protocols

Synthesis of 2-Amino-3,5-dichlorobenzonitrile

A plausible and commonly used method for the synthesis of related aromatic nitriles is the Sandmeyer reaction, which can be adapted for **2-Amino-3,5-dichlorobenzonitrile**.^{[7][8][9]} A potential two-step synthesis is outlined below.

Workflow for the Synthesis of **2-Amino-3,5-dichlorobenzonitrile**:

Proposed two-step synthesis of **2-Amino-3,5-dichlorobenzonitrile**.

Step 1: Synthesis of 3,5-Dichlorobenzonitrile via Sandmeyer Reaction

- Materials: 3,5-dichloroaniline, sodium nitrite (NaNO_2), concentrated hydrochloric acid (HCl), copper(I) cyanide (CuCN), sodium cyanide (NaCN), water, ice.
- Procedure:
 - Dissolve 3,5-dichloroaniline in a mixture of concentrated HCl and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
 - In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
 - Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
 - Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
 - The product, 3,5-dichlorobenzonitrile, can be isolated by steam distillation or solvent extraction.
 - Purify the crude product by recrystallization or column chromatography.

Step 2: Amination of 3,5-Dichlorobenzonitrile

- Materials: 3,5-dichlorobenzonitrile, a suitable amination reagent (e.g., sodamide (NaNH_2) in liquid ammonia, or a palladium-catalyzed amination system), and an appropriate solvent.
- Procedure (Illustrative example with Sodamide):
 - In a flask equipped for reactions at low temperatures, dissolve 3,5-dichlorobenzonitrile in a suitable anhydrous solvent (e.g., liquid ammonia).
 - Carefully add sodamide in portions to the solution.
 - Stir the reaction mixture at low temperature for a specified period.

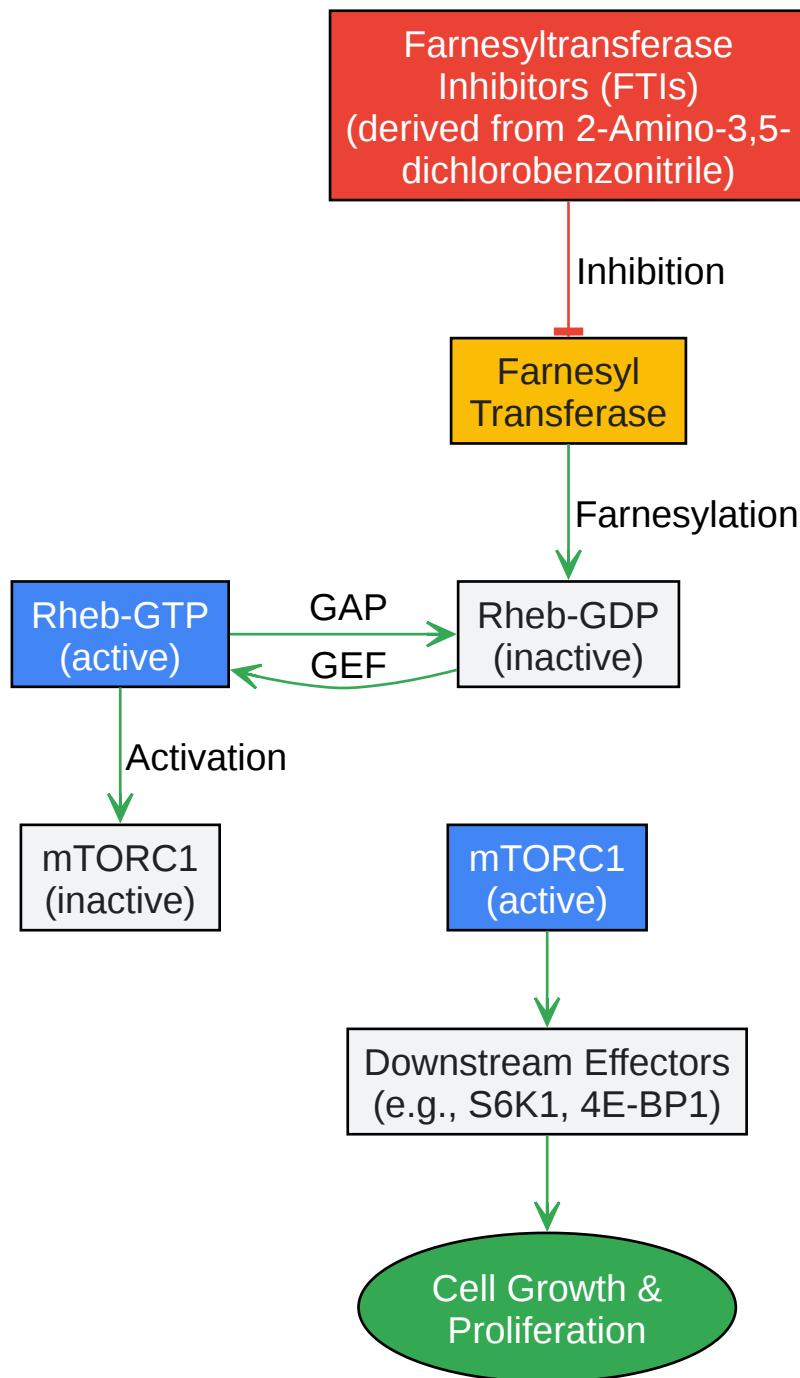
- Quench the reaction carefully with a proton source (e.g., ammonium chloride).
- After evaporation of the ammonia, partition the residue between water and an organic solvent.
- Isolate the crude **2-Amino-3,5-dichlorobenzonitrile** from the organic layer.
- Purify the product by recrystallization or column chromatography.

Note: The specific conditions for the amination step would require optimization.

Analytical Methods

The purity of **2-Amino-3,5-dichlorobenzonitrile** can be assessed using standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be developed to determine the purity of the compound.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound.
- Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.


Biological Activity and Signaling Pathways

2-Amino-3,5-dichlorobenzonitrile serves as an important intermediate in the synthesis of biologically active molecules.^[1] Notably, it is a precursor for the development of farnesyltransferase inhibitors (FTIs). Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to certain proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways that control cell growth and proliferation.

Inhibition of farnesyltransferase can disrupt these signaling pathways, making FTIs a target for cancer therapy. One of the key downstream pathways affected by farnesyltransferase inhibition is the Rheb-mTOR signaling pathway. Rheb (Ras homolog enriched in brain) is a farnesylated GTPase that, in its active GTP-bound state, activates the mTORC1 complex. The mTORC1

complex is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the farnesylation of Rheb, FTIs can lead to the downregulation of mTORC1 activity.

Simplified Rheb-mTOR Signaling Pathway and the Role of Farnesyltransferase Inhibition:

[Click to download full resolution via product page](#)

The role of farnesyltransferase in the Rheb-mTOR signaling pathway.

Conclusion

2-Amino-3,5-dichlorobenzonitrile is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its rich chemistry and established role as a precursor to bioactive compounds make it a molecule of continued interest for researchers in organic and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to aid in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3,5-Dichlorobenzonitrile Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [nj-finechem.com]
- 2. 2-Amino-3,5-dichlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-3,5-dichlorobenzonitrile | 36764-94-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Amino-5-chlorobenzonitrile(5922-60-1) 13C NMR [m.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. bfh.ch [bfh.ch]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-3,5-dichlorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269155#physical-and-chemical-properties-of-2-amino-3-5-dichlorobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com